molecular formula C13H16O B1368623 Cyclopentyl 2-methylphenyl ketone CAS No. 7063-66-3

Cyclopentyl 2-methylphenyl ketone

Cat. No. B1368623
CAS RN: 7063-66-3
M. Wt: 188.26 g/mol
InChI Key: ZJOOCSZEDQMGTQ-UHFFFAOYSA-N
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Description

Cyclopentyl 2-methylphenyl ketone is a chemical compound with the molecular formula C13H16O . It is a yellow oil and is used in various applications and services .


Synthesis Analysis

The synthesis of similar compounds, such as cyclopentyl phenyl ketone, involves hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents . The 2-cyclopentyl benzoylacetate used can be either 2-cyclopentyl methyl benzoylacetate or 2-cyclopentyl ethyl benzoylacetate . This method is advantageous due to its environmentally friendly solvents, minimal environmental pollution, ease of operation, high yield, short technological period, and low preparation cost .


Molecular Structure Analysis

The molecular structure of Cyclopentyl 2-methylphenyl ketone is represented by the InChI code 1S/C13H16O/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3 . The molecular weight of the compound is 188.27 .


Physical And Chemical Properties Analysis

Cyclopentyl 2-methylphenyl ketone is a yellow oil . Its linear formula is C13H16O . The compound has a molecular weight of 188.27 .

Scientific Research Applications

Application 1: C(CO)–C(alkyl) Bond Cleavage in Ketones

  • Summary of the Application : This application involves the selective oxidative cleavage of the C(CO)–C bond in ketones to access esters. This is a highly attractive strategy for upgrading ketones .
  • Methods of Application or Experimental Procedures : The process involves the use of porous and ultrathin N-doped carbon nanosheets as heterogeneous metal-free catalysts. The fabricated CN-800 could efficiently catalyze the oxidative cleavage of the C(CO)–C bond in various ketones to generate the corresponding methyl esters at 130 °C without using any additional base .
  • Results or Outcomes : The higher content and electron density of the graphitic-N species contributed to the excellent performance of CN-800. Besides, the high surface area, affording active sites that are more easily accessed, could also enhance the catalytic activity .

Application 2: Radical α-C(sp3)–H Functionalization of Ketones

  • Summary of the Application : The direct use of structurally simple ketones as α-ketone radical sources for α-C(sp3)–H functionalization is a sustainable and powerful approach for constructing complex and multifunctional chemical scaffolds with diverse applications .
  • Methods of Application or Experimental Procedures : The reactions of α-ketone radicals with alkenes, alkynes, enynes, imides, and imidazo [1,2- a ]pyridines have broadened the structural diversity and complexity of ketones .
  • Results or Outcomes : The application of these strategies is illustrated by the synthesis of several biologically active molecules and drug molecules .

properties

IUPAC Name

cyclopentyl-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOOCSZEDQMGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642555
Record name Cyclopentyl(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 2-methylphenyl ketone

CAS RN

7063-66-3
Record name Cyclopentyl(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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